methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS No.: 899977-39-0
Cat. No.: VC11866522
Molecular Formula: C18H17NO4S2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899977-39-0 |
|---|---|
| Molecular Formula | C18H17NO4S2 |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C18H17NO4S2/c1-11-8-9-12(2)14(10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3 |
| Standard InChI Key | XDKFSTPNTROZJN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiophene core—a bicyclic system comprising a benzene ring fused to a thiophene ring. At position 2 of the benzothiophene, a methyl ester group (-COOCH₃) is attached, while position 3 hosts a sulfamoyl moiety (-SO₂NH-) linked to a 2,5-dimethylphenyl group. This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and potential target binding.
The molecular formula is C₁₈H₁₇NO₄S₂, with a molecular weight of 375.5 g/mol. The SMILES notation (CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC) clarifies the connectivity: the 2,5-dimethylphenyl group (C6H3(CH3)2) connects via a sulfonamide bridge to the benzothiophene scaffold.
Physicochemical Characteristics
Key properties include:
*Data from structurally similar analog .
The compound’s logD (4.29) and logSw (-4.36) indicate preferential partitioning into lipid phases under physiological conditions, a trait shared with bioactive sulfonamides .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of the benzothiophene core:
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Sulfonylation: Reaction of 3-amino-1-benzothiophene-2-carboxylate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
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Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and catalytic acid.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
Analytical Techniques
Spectroscopic Methods:
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NMR: ¹H and ¹³C NMR confirm substituent positions. For example, the methyl ester resonates at ~3.9 ppm (singlet), while aromatic protons appear between 6.8–7.9 ppm.
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and 1350–1150 cm⁻¹ (S=O sulfonamide).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 375.5 [M+H]⁺.
Chromatography:
HPLC with UV detection (λ = 254 nm) achieves >95% purity, critical for pharmacological assays.
These analogues suggest that substituent positioning (e.g., dimethyl vs. dimethoxy) critically influences target selectivity .
Research Gaps and Future Directions
Unanswered Questions
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Target Identification: No published data exist on specific protein targets (e.g., kinases, receptors) for this compound.
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In Vivo Efficacy: Pharmacokinetic and toxicity profiles remain uncharacterized.
Proposed Studies
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High-Throughput Screening: Test against panels of enzymes and cancer cell lines.
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Structural Optimization: Introduce fluorine atoms or modify ester groups to enhance bioavailability.
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ADMET Profiling: Assess absorption, distribution, and metabolic stability in preclinical models.
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